Hexane-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

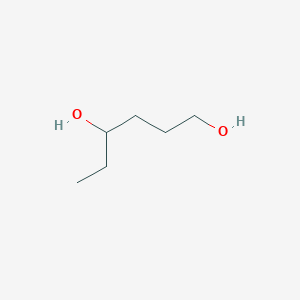

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436526 | |

| Record name | 1,4-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16432-53-4 | |

| Record name | 1,4-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexane-1,4-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexane-1,4-diol, a dihydric alcohol, serves as a versatile building block in various chemical syntheses and has garnered interest for its utility in material science and as a probe in studying biological systems. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic characterization.

Core Chemical and Physical Properties

This compound is a chiral compound with the chemical formula C₆H₁₄O₂. Due to the presence of two hydroxyl groups, it exhibits hydrogen bonding, which significantly influences its physical properties. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 16432-53-4 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | [1][3] |

| InChIKey | QVTWBMUAJHVAIJ-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC(O)CCCO | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

| Boiling Point | 221.7 °C (rough estimate) | Estimated value. | |

| Melting Point | 26.38 °C (estimate) | Estimated value. | |

| Density | 0.9756 g/cm³ | ||

| Solubility in Water | Soluble | The two hydroxyl groups allow for hydrogen bonding with water. | [4] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like ethanol and acetone. | "Like dissolves like" principle applies. | [4][5] |

| XLogP3 | 0.4 | A measure of lipophilicity. | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a corresponding ketohexanoate ester.

Experimental Protocol: Reduction of a Ketohexanoate Ester

This procedure outlines the synthesis of this compound from a methyl or ethyl ketohexanoate precursor using lithium aluminum hydride (LiAlH₄) as the reducing agent.

Materials:

-

Methyl or Ethyl 4-ketohexanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Water

-

Hydrochloric acid (dilute)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the ketohexanoate ester in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the complete reduction of the ester.

-

The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid.

-

The resulting mixture is filtered to remove the aluminum salts.

-

The organic layer is separated using a separatory funnel, and the aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%[6]

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by its two hydroxyl groups, which can undergo typical alcohol reactions such as esterification and etherification. Its bifunctional nature makes it a valuable monomer in polymerization reactions.

Esterification

This compound readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

This compound, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid are dissolved in toluene in a round-bottom flask.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

The reaction is monitored (e.g., by TLC or GC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The product can be purified by distillation or chromatography.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the carbon backbone and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl chain. The C-O stretching vibrations typically appear in the 1000-1260 cm⁻¹ region.

Logical Relationships of this compound Properties

The following diagram illustrates the relationship between the structure of this compound and its properties and applications.

References

Synthesis of Hexane-1,4-diol from Ketohexanoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of hexane-1,4-diol, a valuable diol intermediate, from ketohexanoate esters. The primary focus is on the established and efficient reduction methodology, offering detailed experimental protocols, quantitative data analysis, and a clear visual representation of the synthetic workflow.

Introduction

This compound is a six-carbon diol with hydroxyl groups at the 1 and 4 positions. Its bifunctional nature makes it a versatile building block in the synthesis of various organic molecules, including polymers, plasticizers, and pharmaceutical intermediates. A common and effective route to this compound involves the reduction of a corresponding ketohexanoate ester, a process that simultaneously reduces both the ketone and ester functional groups. This guide will focus on the widely employed method utilizing lithium aluminum hydride (LiAlH₄) as the reducing agent.

Synthetic Approach: Reduction of Ketohexanoate Esters

The core of this synthetic strategy lies in the potent reducing capability of lithium aluminum hydride. This reagent is a powerful source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbons of both the ketone and the ester moieties within the ketohexanoate precursor.

A general approach to the synthesis of this compound begins with the preparation of a suitable ketohexanoate, such as ethyl 4-oxohexanoate.[1] This precursor contains the necessary carbon skeleton and the two carbonyl functionalities that will be reduced to the corresponding hydroxyl groups.[1] The subsequent reduction with a strong reducing agent like LiAlH₄ efficiently converts the ketohexanoate ester into the target diol.[1][2]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from a ketohexanoate ester, based on established literature procedures.

Materials:

-

Ethyl 4-oxohexanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Distilled water

-

Hydrochloric acid (dilute)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ketohexanoate Ester: A solution of ethyl 4-oxohexanoate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the complete reduction of both the ketone and the ester groups.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute solution of hydrochloric acid, to decompose the excess LiAlH₄ and the resulting aluminum alkoxide complexes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[2]

-

Purification: The crude product can be purified by fractional distillation or countercurrent distribution to obtain the pure this compound.[2]

Quantitative Data

The efficiency of the synthesis can be evaluated by the reaction yield and the conditions employed. The following table summarizes typical quantitative data for the synthesis of this compound from a ketohexanoate ester.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-oxohexanoate | [1] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |

| Solvent | Diethyl Ether | [2] |

| Reported Yield | 80% (impure) | [2] |

Experimental Workflow

The synthesis of this compound from a ketohexanoate ester can be visualized as a multi-step process, from the preparation of the starting material to the purification of the final product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The reduction of ketohexanoate esters, particularly with lithium aluminum hydride, represents a robust and high-yielding method for the synthesis of this compound. This technical guide provides a comprehensive overview of the synthetic approach, a detailed experimental protocol, and a clear visualization of the workflow, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The versatility of this compound as a chemical intermediate underscores the importance of efficient and well-documented synthetic routes.

References

An In-depth Technical Guide to the Stereochemistry and Chiral Forms of Hexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of Hexane-1,4-diol

This compound is a six-carbon diol with a chiral center at the C4 position. The presence of this stereocenter gives rise to different stereoisomers, which can have distinct biological activities and chemical properties. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the chiral forms of this compound, intended for professionals in research and drug development.

Due to the presence of a single chiral center at the C4 position, this compound exists as a pair of enantiomers: (R)-Hexane-1,4-diol and (S)-Hexane-1,4-diol. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The specific three-dimensional arrangement of the atoms, or stereochemistry, can significantly influence the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems.

Chiral Forms of this compound

The stereoisomers of this compound are depicted below. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to the chiral center.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. The following table summarizes the available computed data for the racemic and (4R)- form. Experimental data for the individual enantiomers, such as specific rotation, melting, and boiling points, are currently not well-documented in publicly accessible databases.

| Property | Racemic this compound | (4R)-Hexane-1,4-diol (Computed) | (4S)-Hexane-1,4-diol (Computed) |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂[1] | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [1] | 118.17 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° (racemic mixture) | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| XLogP3 | 0.4[2] | 0.4[1] | 0.4 |

| Hydrogen Bond Donor Count | 2[2] | 2[1] | 2 |

| Hydrogen Bond Acceptor Count | 2[2] | 2[1] | 2 |

Synthesis of Chiral this compound

The synthesis of enantiomerically pure diols is a critical aspect of modern organic chemistry. Common strategies include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. For chiral diols, methods like asymmetric hydrogenation of a corresponding ketone or asymmetric dihydroxylation of an alkene are often employed.

Experimental Protocol: Asymmetric Hydrogenation of a Ketone (General Procedure)

This protocol is a general representation for the asymmetric hydrogenation of a hydroxy ketone to a chiral diol and would require optimization for 1-hydroxyhexan-4-one.

-

Catalyst Preparation: In a glovebox, a chiral ruthenium-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n) is dissolved in an appropriate solvent (e.g., ethanol or methanol).

-

Reaction Setup: The substrate, 1-hydroxyhexan-4-one, is dissolved in the same solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a set period (e.g., 12-48 hours).

-

Work-up: After the reaction is complete, the reactor is depressurized, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Analysis: The enantiomeric excess (ee) is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).[3][4][5]

Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic resolution is a highly effective method for this purpose.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

This protocol is a general method for the enzymatic resolution of a racemic diol and would need to be adapted for this compound.[6]

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether).

-

Enzyme Addition: A lipase, such as immobilized Candida antarctica Lipase B (Novozym 435), is added to the solution.

-

Acylation: An acyl donor, such as vinyl acetate, is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by TLC or GC until approximately 50% conversion is reached.

-

Enzyme Removal: The enzyme is removed by filtration.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by column chromatography on silica gel.

-

Hydrolysis: The separated ester is hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the diol.

-

Analysis: The enantiomeric purity of both the resolved alcohol and the hydrolyzed ester is determined by chiral HPLC or GC.

Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation (General Method)

The following is a general starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

-

Instrument: A standard HPLC system equipped with a UV or refractive index (RI) detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often a good starting point for diols.

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol is typically used. A common starting composition is 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Temperature: The separation is usually performed at ambient temperature, but temperature can be varied to optimize resolution.

-

Detection: As diols have a weak UV chromophore, a refractive index detector is often preferred. If derivatized, a UV detector can be used.

-

Optimization: The mobile phase composition, flow rate, and temperature should be systematically varied to achieve baseline separation of the enantiomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While ¹H and ¹³C NMR spectra of the individual enantiomers of this compound are identical, they can be distinguished by using a chiral derivatizing agent or a chiral solvating agent.

Mosher's Ester Analysis: A common method to determine the absolute configuration and enantiomeric excess of a chiral alcohol is to form diastereomeric esters with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[3][4][5] The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric composition.

Conclusion

The stereochemistry of this compound is defined by its single chiral center at the C4 position, leading to the existence of (R) and (S) enantiomers. While comprehensive experimental data for the individual stereoisomers are limited in the current literature, this guide provides an overview of the principles and general methodologies for their synthesis, separation, and characterization. The provided protocols for asymmetric synthesis, enzymatic resolution, and chiral HPLC, based on well-established procedures for analogous chiral diols, offer a solid foundation for researchers and drug development professionals working with this and related chiral building blocks. Further research is warranted to fully characterize the physicochemical properties of the enantiopure forms of this compound.

References

- 1. (4R)-hexane-1,4-diol | C6H14O2 | CID 12465994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]

- 5. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Aliphatic Diols for Researchers, Scientists, and Drug Development Professionals

Introduction: Aliphatic diols, organic compounds containing two hydroxyl (-OH) groups attached to a saturated carbon chain, are of significant interest in the fields of chemistry, materials science, and pharmacology. Their unique physicochemical properties, governed by the presence of two hydroxyl groups, make them versatile molecules with a wide range of applications, from polymer synthesis to roles as formulation excipients and potential prodrug linkers in drug development. This guide provides a comprehensive overview of the core physicochemical properties of aliphatic diols, detailed experimental protocols for their determination, and insights into their relevance in biological systems and drug design.

Physicochemical Properties of Aliphatic Diols

The defining characteristic of aliphatic diols is the presence of two hydroxyl groups, which allows them to form extensive hydrogen bonding networks.[1][2] This intermolecular hydrogen bonding significantly influences their physical properties, leading to higher boiling points, melting points, and water solubility compared to their corresponding monofunctional alcohol or alkane analogues.[1][2]

Data Presentation

The following tables summarize key physicochemical data for a selection of linear aliphatic diols.

Table 1: Boiling and Melting Points of Aliphatic Diols

| Diol Name | Chemical Formula | Boiling Point (°C) | Melting Point (°C) |

| Ethane-1,2-diol (Ethylene Glycol) | HO(CH₂)₂OH | 197.3 | -13 |

| Propane-1,2-diol (Propylene Glycol) | HOCH₂CH(OH)CH₃ | 188.2 | -59 |

| Propane-1,3-diol | HO(CH₂)₃OH | 214 | -27 |

| Butane-1,2-diol | HOCH₂CH(OH)C₂H₅ | 192 | -114 |

| Butane-1,3-diol | HOCH₂CH₂CH(OH)CH₃ | 207.5 | <-50 |

| Butane-1,4-diol | HO(CH₂)₄OH | 230 | 20.1 |

| Pentane-1,2-diol | HOCH₂CH(OH)C₃H₇ | 206-210 | -18 |

| Pentane-1,5-diol | HO(CH₂)₅OH | 242 | -18 |

| Hexane-1,2-diol | HOCH₂CH(OH)C₄H₉ | 223-224 | 45 |

| Hexane-1,6-diol | HO(CH₂)₆OH | 250 | 42-43 |

| Heptane-1,7-diol | HO(CH₂)₇OH | 259 | 17-19 |

| Octane-1,8-diol | HO(CH₂)₈OH | 278-279 | 57-61 |

| Nonane-1,9-diol | HO(CH₂)₉OH | 288 | 45-47 |

| Decane-1,10-diol | HO(CH₂)₁₀OH | 297 | 72-75 |

Table 2: Water Solubility and pKa of Aliphatic Diols

| Diol Name | Water Solubility | pKa |

| Ethane-1,2-diol (Ethylene Glycol) | Miscible | 14.22 |

| Propane-1,2-diol (Propylene Glycol) | Miscible | 14.9 |

| Propane-1,3-diol | Miscible | ~15 |

| Butane-1,2-diol | Miscible | - |

| Butane-1,3-diol | Miscible | - |

| Butane-1,4-diol | Miscible | - |

| Pentane-1,2-diol | Soluble | - |

| Pentane-1,5-diol | Soluble | - |

| Hexane-1,2-diol | Miscible | - |

| Hexane-1,6-diol | 5.9 g/100 mL (20 °C) | - |

| Heptane-1,7-diol | Soluble | - |

| Octane-1,8-diol | 0.6 g/100 mL (25 °C) | - |

| Nonane-1,9-diol | 0.6 g/100 mL (25 °C) | - |

| Decane-1,10-diol | 0.07 g/100 mL (25 °C) | - |

Note: pKa values for diols are not commonly reported as they are very weak acids, similar to or weaker than water.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization and application of aliphatic diols. The following are standard methodologies for measuring the properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of the aliphatic diol and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Measurement: The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected in the receiving flask.[3] This temperature should remain constant during the distillation of a pure compound.[3]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.

Method: Capillary Method

-

Sample Preparation: Finely powder the solid diol sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is compact at the sealed end.

-

Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate.

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.[2][4]

Determination of Water Solubility

Water solubility is the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature.

Method: Shake-Flask Method

-

Preparation: Add an excess amount of the aliphatic diol to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved portion to settle. Carefully separate the aqueous phase from the excess solute, often by centrifugation and filtration.

-

Quantification: Analyze the concentration of the diol in the aqueous solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the water solubility.

Determination of pKa

The pKa is a measure of the acidity of a compound. For diols, this refers to the dissociation of one of the hydroxyl protons.

Method: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the diol in water or a suitable co-solvent system.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the diol molecules have been deprotonated. For very weak acids like diols, this method can be challenging, and spectroscopic methods may be more suitable.[5]

Relevance in Drug Development

Aliphatic diols and their derivatives play several important roles in the context of drug development, from their use in formulation to their involvement in metabolic pathways and as structural motifs in prodrug design.

Metabolic Pathways

While aliphatic diols are not typically considered central players in major metabolic pathways, they can be metabolized in biological systems. For instance, 1,2-propanediol can be metabolized by microorganisms and in mammals. The metabolic pathway often involves oxidation of the hydroxyl groups. A key example is the microbial conversion of glycerol to 1,2-propanediol.

Signaling Pathways in Drug Development

Aliphatic diols themselves are not classical second messengers. However, the diol motif is a fundamental component of crucial signaling molecules. A prime example is diacylglycerol (DAG), a key second messenger in numerous signaling pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] The glycerol backbone of DAG is a 1,2-diol derivative. Understanding the DAG signaling pathway is vital for drug development, as many therapeutic agents target components of this cascade.

Diols as Prodrug Linkers

The hydroxyl groups of aliphatic diols can be utilized to form ester or ether linkages with a parent drug molecule. These linkages can be designed to be cleaved in vivo, releasing the active drug. This prodrug approach can be employed to improve the solubility, stability, or pharmacokinetic profile of a drug. The choice of the diol linker can influence the rate of drug release.

Conclusion

Aliphatic diols exhibit a range of physicochemical properties that are primarily dictated by their ability to form hydrogen bonds. These properties make them valuable in various scientific and industrial applications, including a significant role in drug development as formulation aids and as key structural elements in prodrug design. A thorough understanding of their properties and the methods for their determination is essential for researchers and scientists working in these fields. The involvement of the diol motif in critical biological signaling pathways, such as the diacylglycerol pathway, further underscores their importance in pharmacology and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]

- 6. Second messenger system - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

In-Depth Structural and Conformational Analysis of Hexane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of Hexane-1,4-diol. The document delves into the molecule's three-dimensional structure, preferred conformations, and the intramolecular forces governing its geometry. This information is crucial for applications in drug design, polymer chemistry, and materials science where the specific orientation of functional groups can significantly influence molecular interactions and material properties.

Molecular Structure and Properties

This compound is a six-carbon diol with hydroxyl groups at positions 1 and 4. The presence of two hydroxyl groups and a flexible aliphatic chain allows for a variety of conformations, primarily influenced by the potential for intramolecular hydrogen bonding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H14O2 | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16432-53-4 | [1] |

| Boiling Point | 221.7 °C (estimated) | ChemicalBook |

| Melting Point | 26.38 °C (estimated) | ChemicalBook |

Conformational Analysis

The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant factor influencing the stability of its conformers is the possibility of forming an intramolecular hydrogen bond between the hydroxyl group at position 1 and the hydroxyl group at position 4. This interaction can lead to pseudo-cyclic structures, which significantly lower the conformational energy.

Computational Modeling of Conformers

Due to the limited availability of direct experimental data on the conformational preferences of this compound, computational modeling using Density Functional Theory (DFT) is an invaluable tool. A study on similar 1,4-diols has shown that calculations at the PBE0/6-311+G(d,p) level of theory provide reliable relative Gibbs energies of conformers.[2]

The major conformers of this compound can be categorized based on the dihedral angles of the carbon backbone and the orientation of the hydroxyl groups. The key dihedral angle to consider for the potential of intramolecular hydrogen bonding is O1-C1-C2-C3-C4-O4. A folded conformation allows the two hydroxyl groups to come into proximity, facilitating hydrogen bonding.

Logical Relationship of Conformational Analysis

Caption: Conformational possibilities of this compound.

Predicted Conformational Energies

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structure of this compound and inferring its conformational preferences in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the different carbon environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 62.5 |

| C2 | 35.8 |

| C3 | 29.2 |

| C4 | 70.1 |

| C5 | 29.9 |

| C6 | 10.0 |

| Solvent: CDCl3, Instrument: BRUKER HX-90. Data is indicative and sourced from spectral databases. |

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals information about the different proton environments and their neighboring atoms through chemical shifts, integration, and spin-spin coupling. A detailed experimental ¹H NMR spectrum with full assignment for this compound is not publicly available. However, a predicted spectrum can be discussed based on the molecular structure.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C6 (CH₃) | 0.9 - 1.0 | Triplet | 3H |

| H on C5 (CH₂) | 1.4 - 1.6 | Multiplet | 2H |

| H on C2 & C3 (CH₂) | 1.5 - 1.8 | Multiplet | 4H |

| H on C1 (CH₂) | 3.6 - 3.8 | Multiplet | 2H |

| H on C4 (CH) | 3.7 - 3.9 | Multiplet | 1H |

| OH protons | Variable | Singlet (broad) | 2H |

The chemical shifts of the hydroxyl protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

Experimental Workflow for NMR Analysis

Caption: Generalized workflow for NMR analysis.

X-ray Crystallography

A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, including precise bond lengths and angles, is currently available in the public domain. The determination of its crystal structure would provide invaluable information to validate computational models and understand its packing in the solid state.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence the observed chemical shifts and the extent of hydrogen bonding.

-

Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent. Standard acquisition parameters for ¹H and ¹³C NMR are typically used.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the proton signals and determine the multiplicities and coupling constants. Assign the peaks to the corresponding atoms in the molecule.

Computational Modeling Protocol (Theoretical)

-

Conformer Generation: Perform a systematic conformational search for this compound to identify all low-energy conformers. This can be done using molecular mechanics force fields.

-

Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., PBE0/6-311+G(d,p)).[2] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set.

-

NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method with a suitable functional and basis set (e.g., PBE0/cc-pVTZ).[2]

-

Data Analysis: Analyze the relative energies of the conformers to determine their populations at a given temperature. Compare the calculated NMR chemical shifts with experimental data to validate the computational model.

Conclusion

The structural and conformational properties of this compound are governed by a delicate balance of steric effects and the potential for intramolecular hydrogen bonding. While direct experimental data, particularly from X-ray crystallography, is lacking, computational modeling and NMR spectroscopy provide significant insights into its molecular structure. The folded, hydrogen-bonded conformers are predicted to be the most stable. A comprehensive understanding of these structural features is essential for researchers and professionals working in fields where the molecular properties of diols are of interest. Further experimental studies, especially the determination of its crystal structure, would be highly beneficial for a more complete understanding of this versatile molecule.

References

A Technical Guide to the Biocatalytic and Enzymatic Synthesis of Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Chiral diols are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry profoundly influences biological activity, making enantiomerically pure diols highly sought-after building blocks. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for accessing these valuable molecules. This technical guide provides an in-depth exploration of the core enzymatic strategies for chiral diol production, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Enzymatic Strategies

The enzymatic synthesis of chiral diols primarily relies on four major classes of enzymes: oxidoreductases (including alcohol dehydrogenases), lyases, epoxide hydrolases, and dioxygenases. These biocatalysts offer remarkable stereoselectivity, operating under mild reaction conditions and minimizing the environmental impact.

1. Oxidoreductases (Alcohol Dehydrogenases): These enzymes catalyze the stereoselective reduction of dicarbonyl compounds (diketones) or hydroxy ketones to yield chiral diols. By selecting an appropriate enzyme and controlling the substrate, specific stereoisomers of the diol can be obtained with high enantiomeric and diastereomeric excess. Oxidoreductases are also crucial components of multi-enzyme cascades.[1][2]

2. Lyases: In the context of diol synthesis, thiamine diphosphate (ThDP)-dependent lyases are particularly important. They catalyze the formation of a carbon-carbon bond between two aldehyde molecules, creating a 2-hydroxy ketone intermediate. This intermediate can then be stereoselectively reduced by an oxidoreductase in a sequential or concurrent fashion to produce a vicinal diol with two defined chiral centers.[1][3]

3. Epoxide Hydrolases: These enzymes catalyze the hydrolysis of racemic epoxides to their corresponding diols. This can occur through two main pathways: kinetic resolution, where one enantiomer of the epoxide is selectively hydrolyzed, leaving the other enantiomer unreacted, or through an enantioconvergent process where both enantiomers of the racemic epoxide are converted to a single enantiomer of the diol.[2]

4. Dioxygenases: Aromatic dioxygenases are capable of introducing two hydroxyl groups onto an aromatic ring in a cis-configuration, a transformation that is challenging to achieve with conventional chemical methods. This enzymatic dihydroxylation provides access to cis-dihydrodiol metabolites, which are versatile chiral synthons for further chemical elaboration.

Quantitative Data on Enzymatic Chiral Diol Synthesis

The following tables summarize key quantitative data for various biocatalytic systems, allowing for a direct comparison of their efficiencies.

Table 1: Oxidoreductase-Catalyzed Synthesis of Chiral Diols

| Enzyme Source | Substrate | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |

| Lactobacillus brevis ADH | Phenylacetylcarbinol | (1R,2S)-1-Phenylpropane-1,2-diol | >99% | >99% | >95% | [4] |

| Commercial Oxidoreductase Kit | Various β-hydroxy ketones | Various 1,3-diols | - | Up to >99% | - | [5] |

| Oxidoreductase from "Chiralscreen OH" | Aldol products | 1,3-diols | - | - | All four stereoisomers can be produced | [5] |

Table 2: Lyase-Oxidoreductase Cascade for Vicinal Diol Synthesis

| Lyase Source | Oxidoreductase Source | Substrate | Product | Isomeric Content | Concentration | Reference |

| Pseudomonas fluorescens BAL | Bacillus lehensis BDH | Butanal | meso-4,5-Octanediol | >99% | 79 mM | [6] |

| Acetobacter pasteurianus PDCE469G | Bacillus lehensis BDH | Butanal | (4S,5S)-Octanediol | >99% | - | [6] |

| Benzoylformate decarboxylase (BFD) | Lactobacillus brevis ADH (ADHLb) | Benzaldehyde, Acetaldehyde | (1S,2S)-1-Phenylpropane-1,2-diol | >99% (d.e. and e.e.) | 100% yield | [4][7] |

| PfBAL and ApPDCE469G | EM-KRED027 | Acetaldehyde, Propanal, Butanal, Pentanal | Various vicinal diols | 72% to >99% | 4.1 to 115 mM | [8] |

Table 3: Epoxide Hydrolase-Catalyzed Synthesis of Chiral Diols

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) of Product | Yield | Reference |

| Solanum lycopersicum EH1W106T/F189L | rac-1,2-Epoxyoctane | (R)-Octane-1,2-diol | 94.7% | 95.6% | [8] |

| Phaseolus vulgaris EH1Z4X4-59 & Rhodotorula paludigena RpEHF361V | rac-p-Chlorostyrene oxide | (R)-p-Chlorophenyl-1,2-ethanediol | >99% | >99% | [9] |

| Cress and Mouse soluble EHs (csEH and msEH) | Various epoxides | Various 1,2-diols | Higher enantioselectivities in ionic liquids | - | [2][5] |

Key Experimental Protocols

Protocol 1: Lyase-Oxidoreductase Cascade for Vicinal Diol Synthesis

This protocol is a generalized procedure based on the synthesis of aliphatic vicinal diols.[8]

1. Enzyme Preparation:

- Lyophilized whole cells of E. coli expressing the desired lyase (e.g., PfBAL or ApPDCE469G) and oxidoreductase (e.g., BlBDH or EM-KRED027) are used as the biocatalyst.

2. Reaction Setup:

- In a reaction vessel, combine the aqueous buffer (e.g., 50 mM TEA, pH 9).

- Add the aldehyde substrate (e.g., 200 mM butanal).

- Add the co-substrate for the oxidoreductase (e.g., 1 M isopropanol for cofactor regeneration).

- Initiate the reaction by adding the lyophilized whole-cell biocatalysts (e.g., 15 mg of each).

3. Reaction Conditions:

- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.

- Monitor the reaction progress over time (e.g., 24-48 hours) by taking samples for analysis.

4. Product Analysis:

- Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

- Analyze the substrate depletion and product formation using chiral gas chromatography (GC) to determine conversion, diastereomeric excess, and enantiomeric excess.

Protocol 2: Chemoenzymatic Synthesis of Chiral 1,3-Diols

This protocol outlines a one-pot synthesis combining a chiral metal complex-catalyzed aldol reaction with an enzymatic reduction.[5]

1. Catalyst and Enzyme Preparation:

- Prepare the chiral Zn2+ complex catalyst (e.g., L-ZnL3 or D-ZnL3) in situ.

- Utilize a commercially available oxidoreductase kit (e.g., "Chiralscreen OH") containing various alcohol dehydrogenases and the necessary cofactor (NADH). A cofactor regeneration system (e.g., using isopropanol and an appropriate dehydrogenase) is also employed.

2. Reaction Setup:

- In an aqueous solvent system, combine the aldehyde substrate, acetone, and the chiral Zn2+ complex catalyst.

- After the aldol reaction has proceeded to a sufficient conversion, add the oxidoreductase, NADH, and the cofactor regeneration system directly to the same pot.

3. Reaction Conditions:

- Maintain the reaction at room temperature with stirring.

- The reaction time will vary depending on the specific substrates and catalysts.

4. Product Analysis:

- After the reaction is complete, extract the chiral 1,3-diol product.

- Determine the yield, diastereomeric excess, and enantiomeric excess using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and experimental workflows for the synthesis of chiral diols.

Caption: Enzyme classes for chiral diol synthesis.

Caption: Lyase-Oxidoreductase cascade workflow.

Caption: Epoxide hydrolase reaction pathways.

This guide provides a foundational understanding of the biocatalytic and enzymatic synthesis of chiral diols. For more specific applications and troubleshooting, consulting the primary literature is recommended. The continued development of novel enzymes through protein engineering and the optimization of reaction conditions promise to further expand the utility of biocatalysis in producing these essential chiral building blocks.

References

- 1. One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. biologie.rwth-aachen.de [biologie.rwth-aachen.de]

- 7. Different strategies for multi-enzyme cascade reaction for chiral vic-1,2-diol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manipulating the regioselectivity of a Solanum lycopersicum epoxide hydrolase for the enantioconvergent synthesis of enantiopure alkane- and alkene-1,2-diols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases [frontiersin.org]

An In-depth Technical Guide to the Reaction Mechanisms of Hexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Hexane-1,4-diol, a difunctional organic molecule, serves as a versatile building block in a variety of chemical transformations. Its two hydroxyl groups, situated at the 1- and 4-positions of a six-carbon chain, allow for a range of reactions, including intramolecular cyclization, oxidation, and polymerization. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic pathway visualizations to support research and development in the chemical and pharmaceutical sciences.

Dehydration and Intramolecular Cyclization to 2-Ethyltetrahydrofuran

The acid-catalyzed dehydration of this compound is a classic example of intramolecular cyclization, leading to the formation of the cyclic ether 2-ethyltetrahydrofuran. This reaction proceeds via a protonation-substitution mechanism, favored by the formation of a stable five-membered ring.

The reaction is typically carried out under acidic conditions, often with the use of a strong acid catalyst such as sulfuric acid or a solid acid catalyst. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired cyclic ether. While specific quantitative data for the cyclodehydration of this compound is not extensively reported, analogous reactions with other 1,n-diols provide valuable insights into expected yields and conditions. For instance, the cyclodehydration of butane-1,4-diol to tetrahydrofuran can proceed with near-quantitative yield under optimized conditions.[1]

Reaction Mechanism

The mechanism for the acid-catalyzed dehydration of this compound to 2-ethyltetrahydrofuran involves the following key steps:

-

Protonation of a hydroxyl group: One of the hydroxyl groups is protonated by the acid catalyst, forming a good leaving group (water).

-

Intramolecular nucleophilic attack: The second hydroxyl group acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group.

-

Deprotonation: A water molecule or conjugate base removes a proton from the resulting oxonium ion to yield the final product, 2-ethyltetrahydrofuran, and regenerate the acid catalyst.

Experimental Protocol: Acid-Catalyzed Dehydration (General Procedure)

The following is a general procedure for the acid-catalyzed dehydration of a 1,4-diol, which can be adapted for this compound.

Materials:

-

This compound

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an acidic resin)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the solution.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude 2-ethyltetrahydrofuran by distillation.

Signaling Pathway Diagram

Oxidation Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Due to the presence of both a primary and a secondary alcohol, selective oxidation is a key consideration.

-

Selective oxidation of the primary alcohol: Mild oxidizing agents can selectively oxidize the primary hydroxyl group to an aldehyde, yielding 4-hydroxyhexanal .

-

Oxidation of the secondary alcohol: Other conditions may favor the oxidation of the secondary hydroxyl group to a ketone, resulting in 1-hydroxyhexan-4-one .

-

Oxidation of both hydroxyl groups: Stronger oxidizing agents can lead to the oxidation of both hydroxyl groups, potentially forming a dicarbonyl compound or undergoing further oxidation to carboxylic acids.

Common oxidizing agents for such transformations include pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride/DMSO), and Dess-Martin periodinane. Each of these reagents offers different levels of selectivity and operates under specific conditions.

Quantitative Data for Alcohol Oxidation

While specific quantitative data for the oxidation of this compound is scarce in the literature, the following table provides a general overview of expected product types with different oxidizing agents.

| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product | Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone | Generally mild and selective for the formation of aldehydes from primary alcohols.[2] |

| Swern Oxidation | Aldehyde | Ketone | Operates at low temperatures and is known for its high yields and tolerance of many functional groups.[3] |

| Dess-Martin Periodinane (DMP) | Aldehyde | Ketone | A mild and selective oxidant with a simple workup procedure.[4] |

Experimental Protocol: Selective Oxidation to 4-Hydroxyhexanal (General Procedure using PCC)

This protocol describes a general method for the selective oxidation of a primary alcohol in the presence of a secondary alcohol using PCC.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celatom® or silica gel

-

Anhydrous diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous DCM.

-

Add Celatom® or silica gel to the suspension. This helps in adsorbing the chromium byproducts and simplifies the workup.[5]

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the solution of this compound to the PCC suspension in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for a few minutes.

-

Filter the mixture through a pad of silica gel or Florisil®, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyhexanal.

-

Purify the product by column chromatography on silica gel.

Oxidation Experimental Workflow

Polycondensation with Dicarboxylic Acids

As a diol, this compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. A common reaction partner is adipic acid, which results in the formation of poly(hexane-1,4-diyl adipate). These polyesters can have a range of applications, from biodegradable plastics to components in polyurethanes.

The properties of the resulting polyester, such as its molecular weight, melting point, and glass transition temperature, are influenced by the reaction conditions, including temperature, catalyst, and the stoichiometry of the monomers.

Quantitative Data for Polyesterification

The following table presents typical data for the polycondensation of diols with adipic acid, which can be considered analogous for this compound.

| Diol | Dicarboxylic Acid | Catalyst | Reaction Temperature (°C) | Resulting Polymer Properties |

| 1,4-Butanediol | Adipic Acid | H₃PO₄ | 190 | Mw up to 23,000 g/mol .[5] |

| Various Alkanediols | Adipic Acid | p-Toluene sulfonic acid (p-TSA) | 170-180 | Formation of aliphatic polyesters.[6] |

Experimental Protocol: Polycondensation with Adipic Acid

This protocol outlines a general procedure for the synthesis of a polyester from a diol and a dicarboxylic acid.

Materials:

-

This compound

-

Adipic acid

-

Catalyst (e.g., p-toluenesulfonic acid, dibutyltin oxide)

-

High-boiling point solvent (optional, for azeotropic removal of water)

-

Standard laboratory glassware for high-temperature reactions, including a setup for distillation or vacuum.

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, add equimolar amounts of this compound and adipic acid.

-

Add a catalytic amount of the chosen catalyst.

-

Heat the mixture under a slow stream of nitrogen. The temperature is gradually increased to melt the reactants and initiate the esterification reaction (typically 150-200°C).

-

Water produced during the reaction is continuously removed by distillation.

-

After the initial stage of water removal, a vacuum can be applied to drive the reaction to completion and increase the molecular weight of the polymer.

-

The reaction is continued until the desired viscosity or molecular weight is achieved.

-

The molten polymer is then cooled and can be isolated.

Polycondensation Reaction Pathway

Rearrangement Reactions

While the pinacol rearrangement is a well-known acid-catalyzed rearrangement of 1,2-diols (vicinal diols), this compound does not undergo this specific transformation.[7][8] However, other types of rearrangements can occur with 1,4-diols under certain conditions, although they are less common and often lead to complex product mixtures. For instance, acid-catalyzed conditions can sometimes lead to skeletal rearrangements or the formation of different cyclic ether isomers. The specific pathways and products of such rearrangements for this compound are not well-documented and would likely depend heavily on the specific catalyst and reaction conditions employed.

References

- 1. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]

- 4. 4-Ethyl-6-hydroxyhexanal | C8H16O2 | CID 18961606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iscientific.org [iscientific.org]

- 7. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Dehydration of Hexane-1,4-diol for the Synthesis of Cyclic Ethers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intramolecular dehydration of 1,n-diols is a cornerstone reaction in organic synthesis for the formation of valuable cyclic ethers. This guide focuses on the acid-catalyzed cyclodehydration of hexane-1,4-diol to produce 2-ethyl-tetrahydrofuran, a key heterocyclic scaffold. This document provides an in-depth overview of the reaction mechanism, catalytic systems, detailed experimental protocols, and comparative quantitative data to support research and development in this area. The use of robust, reusable solid acid catalysts offers a greener and more efficient alternative to traditional homogeneous acid catalysts.

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The conversion of this compound to 2-ethyl-tetrahydrofuran proceeds via an acid-catalyzed intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. The mechanism involves three principal steps:

-

Protonation: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, water). The primary hydroxyl group at the C1 position is typically more sterically accessible for protonation.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the second hydroxyl group (at the C4 position) acts as an internal nucleophile. It attacks the carbon atom bearing the protonated hydroxyl group (C1).

-

Deprotonation: This intramolecular attack displaces a water molecule and forms a protonated cyclic ether (an oxonium ion). A weak base (such as water or the conjugate base of the acid catalyst) then deprotonates the oxonium ion to yield the final product, 2-ethyl-tetrahydrofuran, and regenerates the acid catalyst.[1][2]

The overall process is an efficient atom-economical reaction where the only byproduct is water.

Caption: SN2 mechanism for the formation of 2-ethyl-tetrahydrofuran.

Catalytic Systems for Diol Dehydration

The choice of catalyst is critical for achieving high yield and selectivity in the cyclodehydration of diols. While traditional homogeneous mineral acids (e.g., H₂SO₄) are effective, they pose challenges related to corrosion, product separation, and waste disposal.[3] Modern approaches favor heterogeneous solid acid catalysts, which are easily separable, reusable, and often more selective.

Key Catalyst Classes:

-

Heteropoly Acids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective due to their strong Brønsted acidity.[3] They can be used in bulk or supported on materials like silica or carbon to enhance stability and surface area.[3]

-

Zeolites: These microporous aluminosilicates offer shape selectivity and strong acid sites. Their catalytic activity can be tuned by adjusting the Si/Al ratio.

-

Mixed Metal Oxides: Materials like ZrO₂-Al₂O₃ provide a combination of Brønsted and Lewis acid sites, proving effective for aqueous-phase cyclodehydration.[4]

-

Sulfated Zirconia: This is a solid superacid that has demonstrated high activity in various dehydration reactions.[3]

-

Ion-Exchange Resins: Acidic resins like Amberlyst-15 can also be employed, particularly at lower temperatures.

Heteropoly acids have shown exceptional performance, often leading to high yields and selectivity under relatively mild conditions.[3]

Experimental Protocols

The following section details a representative experimental protocol for the cyclodehydration of 1,n-diols using a heteropoly acid catalyst. This procedure, adapted from the synthesis of tetrahydrofuran from butane-1,4-diol, is generally applicable to this compound.[3]

4.1 General Laboratory-Scale Synthesis

Objective: To synthesize a cyclic ether (e.g., 2-ethyl-tetrahydrofuran) from the corresponding diol (this compound) via acid-catalyzed dehydration.

Materials:

-

This compound (Substrate)

-

Phosphotungstic acid (H₃PW₁₂O₄₀) (Catalyst, 0.1-0.2 mol%)

-

Anhydrous Calcium Chloride (CaCl₂) or Molecular Sieves (Drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating oil bath

-

Distillation apparatus (Vigreux column, condenser, receiving flask)

Procedure:

-

Reaction Setup: A mixture of the diol (e.g., 200 mmol) and the heteropoly acid catalyst (0.2 mmol) is added to a round-bottom flask equipped with a magnetic stir bar.[3]

-

Distillation Assembly: The flask is fitted with a distillation unit.

-

Heating and Reaction: The mixture is stirred magnetically and heated in an oil bath. For analogous reactions like butane-1,4-diol cyclization, the temperature is typically raised to 100-120°C.[3]

-

Product Collection: As the reaction proceeds, the cyclic ether and water co-distill from the reaction mixture. The distillation is continued until no more product is collected.

-

Purification: The collected distillate (a biphasic mixture of the ether and water) is dried over a suitable drying agent like anhydrous CaCl₂.

-

Isolation: The final product is isolated by filtration.

-

Analysis: The product identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Caption: Workflow for the synthesis of cyclic ethers via diol dehydration.

Quantitative Data and Comparative Analysis

While specific high-throughput studies on this compound are not widely published, extensive data exists for the cyclodehydration of other structurally similar 1,n-diols using phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst. This data provides a strong basis for predicting the reactivity of this compound. The formation of a 5-membered tetrahydrofuran ring is generally kinetically and thermodynamically favorable.

The table below summarizes the reaction conditions and yields for the cyclization of various diols, including hexane-2,5-diol, which also forms a five-membered ring and serves as a close structural analog.[3]

| Entry | Substrate | Product | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Butane-1,4-diol | Tetrahydrofuran | 100 | 3 | 98 | [3] |

| 2 | Pentane-1,5-diol | Tetrahydropyran | 120 | 5 | 99 | [3] |

| 3 | Hexane-2,5-diol | 2,5-Dimethyltetrahydrofuran | 150 | 5 | 85 | [3] |

| 4 | Hexane-1,6-diol | Oxepane | 160 | 5 | 80 | [3] |

| 5 | Diethylene glycol | 1,4-Dioxane | 160 | 5 | 85 | [3] |

| Reaction Conditions: Solvent-free, catalyzed by H₃PW₁₂O₄₀ (0.1 mol%). |

Analysis of Data:

-

The cyclodehydration of 1,4- and 1,5-diols to form 5- and 6-membered rings, respectively, is highly efficient, often proceeding with near-quantitative yields.[3]

-

The cyclization of hexane-2,5-diol to form 2,5-dimethyltetrahydrofuran (a 5-membered ring) requires a higher temperature but still provides a high yield (85%), suggesting that the dehydration of this compound to 2-ethyl-tetrahydrofuran should also be a high-yielding process.[3]

-

The formation of the 7-membered ring (oxepane) from hexane-1,6-diol is also efficient, though it requires a higher temperature, consistent with the relative stability of ring systems.[3]

Conclusion

The acid-catalyzed dehydration of this compound is a robust and efficient method for the synthesis of 2-ethyl-tetrahydrofuran. The use of heterogeneous solid acid catalysts, particularly heteropoly acids like H₃PW₁₂O₄₀, offers significant advantages in terms of reaction efficiency, product isolation, and catalyst reusability. The provided protocols and comparative data serve as a valuable resource for researchers aiming to optimize this transformation for applications in fine chemical synthesis and drug development. Based on analogous reactions, high yields of 2-ethyl-tetrahydrofuran can be expected under optimized conditions.

References

- 1. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substitution and Esterification Reactions of Diols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diols, organic compounds containing two hydroxyl (-OH) functional groups, are fundamental building blocks in organic synthesis and play a crucial role in the development of pharmaceuticals and functional materials. Their ability to undergo a variety of chemical transformations, including substitution and esterification reactions, makes them versatile synthons for creating complex molecular architectures. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols for the substitution and esterification of diols, with a particular focus on applications relevant to drug development.

Substitution Reactions of Diols

Substitution reactions of diols involve the replacement of one or both hydroxyl groups with other functional groups. The hydroxyl group is a poor leaving group, so it typically requires activation before substitution can occur. Common strategies involve protonation of the hydroxyl group under acidic conditions or its conversion to a better leaving group, such as a tosylate or mesylate.

Conversion of Diols to Dihalides

The conversion of diols to dihalides is a fundamental transformation that provides precursors for a wide range of subsequent reactions, including the formation of carbon-carbon bonds and the introduction of nitrogen-containing functional groups.

Reaction with Hydrogen Halides (HX)

Diols can be converted to the corresponding dihalides by reaction with hydrogen halides (HX). The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the diol. Primary diols typically react via an SN2 mechanism, while tertiary diols favor an SN1 pathway.

Reaction with Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃)

For the synthesis of dichlorides and dibromides, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred over HCl and HBr, respectively, as they offer milder reaction conditions and better control. These reactions generally proceed through an SN2 mechanism, resulting in inversion of stereochemistry at chiral centers.

Experimental Protocol: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol using SOCl₂

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap containing aqueous NaOH, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with 1,4-butanediol (1.0 eq). Anhydrous pyridine (2.2 eq) is then added.

-

Reaction Execution: The mixture is cooled in an ice bath, and thionyl chloride (2.2 eq) is added dropwise via the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 1,4-dichlorobutane.

Table 1: Representative Yields for the Conversion of Diols to Dihalides

| Diol | Reagent | Product | Yield (%) | Reference |

| 1,4-Butanediol | SOCl₂/Pyridine | 1,4-Dichlorobutane | ~85% | General textbook procedure |

| 1,5-Pentanediol | PBr₃ | 1,5-Dibromopentane | ~90% | General textbook procedure |

| (R,R)-2,3-Butanediol | SOCl₂ | (S,S)-2,3-Dichlorobutane | >90% | Illustrative example |

Synthesis of Ethers from Diols

The conversion of diols to ethers can be achieved through both intramolecular and intermolecular substitution reactions.

Intramolecular Substitution: Synthesis of Cyclic Ethers

The intramolecular cyclization of diols to form cyclic ethers is a valuable transformation, particularly for the synthesis of tetrahydrofuran (THF) and tetrahydropyran (THP) rings, which are common motifs in many natural products and pharmaceuticals. This reaction is typically acid-catalyzed.

Intermolecular Substitution: Williamson Ether Synthesis

The Williamson ether synthesis can be adapted for diols to form di-ethers. This reaction involves the deprotonation of the diol to form a dialkoxide, which then reacts with an alkyl halide in an SN2 reaction. For selective mono-etherification, one hydroxyl group can be protected, or a stoichiometric amount of the alkylating agent can be used.

Experimental Protocol: Synthesis of Tetrahydrofuran from 1,4-Butanediol

-

Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Reagent Charging: The round-bottom flask is charged with 1,4-butanediol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Execution: The mixture is heated to a temperature that allows for the distillation of the product (tetrahydrofuran, boiling point ~66 °C) as it is formed. The removal of the product drives the equilibrium towards the formation of the cyclic ether.

-

Purification: The collected distillate can be further purified by redistillation.

Table 2: Yields for the Synthesis of Cyclic Ethers from Diols

| Diol | Conditions | Product | Yield (%) | Reference |

| 1,4-Butanediol | H₂SO₄, heat | Tetrahydrofuran | High | General textbook procedure |